molecular formula C11H7FN2O2 B7838349 4-(3-Fluoro-4-nitrophenyl)pyridine

4-(3-Fluoro-4-nitrophenyl)pyridine

Cat. No.: B7838349
M. Wt: 218.18 g/mol
InChI Key: LTNLMMRTLSMHNZ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-nitrophenyl)pyridine is an organic compound that belongs to the class of fluorinated aromatic compounds It features a pyridine ring substituted with a 3-fluoro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-nitrophenyl)pyridine typically involves the fluorination of a nitrophenyl-pyridine precursor. One common method is the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to this compound through further reactions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs selective fluorination techniques using reagents like Selectfluor®. These methods are designed to achieve high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-nitrophenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Fluorinated derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

4-(3-Fluoro-4-nitrophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to receptors and enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitropyridine
  • 4-Fluoro-3-nitrophenylpyridine
  • 3-Fluoro-4-aminopyridine

Uniqueness

4-(3-Fluoro-4-nitrophenyl)pyridine is unique due to the specific positioning of the fluoro and nitro groups, which confer distinct electronic and steric properties. These properties can lead to different reactivity and interaction profiles compared to other similar compounds .

Properties

IUPAC Name

4-(3-fluoro-4-nitrophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-7-9(1-2-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNLMMRTLSMHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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